molecular formula C13H11N3O B512691 4-Anilino-2-methoxynicotinonitrile CAS No. 147992-98-1

4-Anilino-2-methoxynicotinonitrile

Cat. No.: B512691
CAS No.: 147992-98-1
M. Wt: 225.25g/mol
InChI Key: NIROEMKUMMZZRN-UHFFFAOYSA-N
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Description

4-Anilino-2-methoxynicotinonitrile is a nicotinonitrile derivative characterized by a methoxy group at the 2-position and an anilino substituent at the 4-position of the pyridine ring. The methoxy group confers electron-donating resonance effects, influencing reactivity and molecular interactions .

Properties

CAS No.

147992-98-1

Molecular Formula

C13H11N3O

Molecular Weight

225.25g/mol

IUPAC Name

4-anilino-2-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-17-13-11(9-14)12(7-8-15-13)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)

InChI Key

NIROEMKUMMZZRN-UHFFFAOYSA-N

SMILES

COC1=NC=CC(=C1C#N)NC2=CC=CC=C2

Canonical SMILES

COC1=NC=CC(=C1C#N)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Molecular Formula Substituents Electronic Effects Key Applications
4-Anilino-2-methoxynicotinonitrile C₁₃H₁₁N₃O (inferred) 2-OCH₃, 4-anilino Electron-donating (resonance) Pharmaceutical intermediates, agrochemicals
4-Anilino-2-(methylthio)nicotinonitrile C₁₃H₁₁N₃S 2-SCH₃, 4-anilino Electron-donating (inductive) Enzyme inhibition studies
4-Methoxy-2-(4-nitroanilino)nicotinonitrile C₁₃H₁₀N₄O₃ 2-OCH₃, 4-(4-nitroanilino) Electron-withdrawing (nitro group) Intermediate for nitro-reduction pathways
2-((4-Methoxybenzyl)amino)isonicotinonitrile C₁₄H₁₃N₃O 2-(4-methoxybenzyl)amino, isonicotinonitrile Steric bulk, lipophilicity APIs, skincare ingredients

Key Observations :

  • Electronic Effects: The methoxy group in this compound donates electrons via resonance, enhancing nucleophilic aromatic substitution reactivity compared to the inductive electron donation of methylthio in its analogue . The nitro-substituted derivative exhibits strong electron-withdrawing effects, making it less reactive in electron-rich environments but useful in reduction reactions.

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